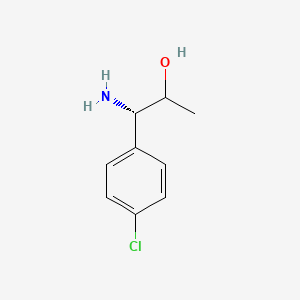

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Description

BenchChem offers high-quality (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |

InChI Key |

XBAXSYKCTIVRON-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=C(C=C1)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is frequently critical for biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors. (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a key chiral building block, valued for its potential incorporation into a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, focusing on stereocontrolled methods that are paramount for the production of enantiomerically pure substances required in the pharmaceutical industry. We will delve into both asymmetric synthesis and classical resolution strategies, providing the technical details and scientific rationale necessary for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol

The synthesis of a specific stereoisomer of 1-Amino-1-(4-chlorophenyl)propan-2-ol, which contains two chiral centers, presents a significant synthetic challenge. The primary goal is to control the absolute configuration at both the carbon bearing the amine (C1) and the carbon bearing the alcohol (C2). The desired (1S) configuration at C1 is the main focus of this guide. The configuration at C2 can result in either the (1S, 2S) or (1S, 2R) diastereomer, analogous to pseudoephedrine and norephedrine, respectively. The choice of synthetic route will determine the diastereomeric outcome.

Broadly, the strategies can be divided into two main categories:

-

Asymmetric Synthesis: Building the chiral centers into the molecule with the desired stereochemistry from the outset. This is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolving a racemate.

-

Racemic Synthesis followed by Chiral Resolution: Synthesizing a mixture of stereoisomers and then separating the desired enantiomer. This classical approach remains a robust and scalable option, particularly when an efficient resolution process is available.

This guide will explore detailed methodologies within each of these strategic domains.

Asymmetric Synthesis Pathway 1: Biocatalytic Cascade

Biocatalysis has emerged as a powerful and sustainable tool in pharmaceutical synthesis, offering high selectivity under mild reaction conditions. A highly effective method for producing chiral phenylpropanolamines involves a two-step enzymatic cascade, which can be adapted for the synthesis of the 4-chloro-substituted target.[1][2] This pathway constructs the molecule sequentially, establishing each chiral center with a high degree of precision.

Conceptual Workflow:

The process begins with a carboligation reaction to form a chiral α-hydroxy ketone, followed by a stereoselective transamination to introduce the amino group.

Sources

Technical Monograph: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Core Identity & Physicochemical Characterization

Executive Summary & Structural Distinction

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral

Critical Distinction: This compound is a regioisomer of the well-known stimulant 4-chloronorephedrine (2-amino-1-(4-chlorophenyl)propan-1-ol). In the target molecule, the amine and phenyl groups share the C1 carbon, creating a structural motif distinct from the phenethylamine class. This specific arrangement (1-amino-1-aryl) is synthetically more challenging to access than its 2-amino isomer and is primarily utilized as a high-value chiral auxiliary and a precursor for oxazoline ligands in asymmetric catalysis.

Physicochemical Profile

| Property | Value (Experimental/Consensus Predicted) | Note |

| CAS Number | 802565-41-9 (Generic Regioisomer) | Specific stereoisomers often lack unique CAS in public registries. |

| Molecular Formula | C | |

| Molecular Weight | 185.65 g/mol | |

| pKa (Base) | 9.1 ± 0.4 | Protonation of primary amine. |

| logP | 1.68 ± 0.2 | Moderately lipophilic due to Cl-substitution. |

| H-Bond Donors | 2 | -NH |

| H-Bond Acceptors | 2 | N, O |

| Polar Surface Area | 46.2 Å | Good blood-brain barrier (BBB) permeability predicted. |

| Appearance | White to off-white crystalline solid |

Synthetic Methodology: The Sharpless Paradigm

Accessing the (1S)-1-amino-1-aryl regioisomer requires overcoming the natural tendency of nucleophiles to attack the less hindered C2 position of styrene oxides. The most authoritative and stereocontrolled route is the Sharpless Asymmetric Aminohydroxylation (AA) .

Protocol: Regio- and Enantioselective Synthesis

This protocol utilizes osmium-catalyzed aminohydroxylation of trans-4-chloropropenylbenzene. The use of specific chiral ligands ensures the (1S) configuration at the benzylic center.

Reagents:

-

Substrate: trans-1-Chloro-4-(prop-1-en-1-yl)benzene.

-

Nitrogen Source: Chloramine-T or tert-Butyl carbamate (N-Boc).

-

Catalyst: Potassium osmate(VI) dihydrate (K

OsO -

Chiral Ligand: (DHQ)

PHAL (Hydroquinine 1,4-phthalazinediyl diether) — Selects for the (S)-configuration at the benzylic position in this substrate class.

Step-by-Step Workflow:

-

Ligand Complexation: Dissolve K

OsO -

Oxidant Addition: Add Chloramine-T (3.0 equiv) as the nitrogen source/oxidant.

-

Substrate Introduction: Add trans-4-chloropropenylbenzene (1.0 equiv) at 0°C.

-

Reaction: Stir at 20°C for 12–24 hours. The ligand pocket forces the nitrogen to attack the benzylic carbon (C1) despite steric hindrance, a hallmark of the Sharpless AA.

-

Quench: Quench with sodium sulfite (saturated aq.) to reduce Os(VIII) to Os(IV).

-

Workup: Extract with ethyl acetate. The crude product is the sulfonamide-protected amino alcohol.

-

Deprotection: Deprotect using Na/Naphthalene or acid hydrolysis (depending on N-source) to yield the free amine (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical stereochemical selection step.[1]

Caption: Catalytic cycle of Sharpless Asymmetric Aminohydroxylation yielding the target (1S)-regioisomer.

Chemical Reactivity & Applications[2][3][4]

Chiral Ligand Synthesis (The Oxazoline Route)

The primary utility of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is as a precursor to Chiral Oxazolines , which are ubiquitous ligands in asymmetric catalysis (e.g., molecular sieves, cyclopropanations).

-

Mechanism: Condensation of the amino alcohol with a nitrile (R-CN) or ortho-ester, followed by cyclization.

-

Advantage: The bulky 4-chlorophenyl group at C1 provides significant steric bulk close to the metal center in the final catalyst, enhancing enantioselectivity.

Metabolic Stability & Pharmacophore

Unlike its 2-amino isomer (which is susceptible to rapid MAO deamination), the 1-amino-1-aryl scaffold is more resistant to oxidative deamination.

-

Metabolic Pathway: The primary clearance route is likely N-glucuronidation or aromatic hydroxylation (displacing Cl or ortho-hydroxylation), rather than direct deamination.

Regiochemical Verification (NMR)

To validate the synthesis of the correct regioisomer (1-amino vs. 2-amino),

-

Target (1-Amino): The benzylic proton (H-C1) appears as a doublet (or dd) around

3.8 - 4.2 ppm . It couples to the CH-OH proton. -

Isomer (2-Amino): The benzylic proton (H-C1) is attached to the OH group, appearing further downfield around

4.5 - 5.0 ppm .

Safety & Handling Protocols

Hazard Identification (GHS Classifications)

-

Acute Toxicity: Category 4 (Oral). Amine-containing chlorobenzenes can exhibit CNS activity.

-

Skin Irritation: Category 2.[2]

-

Eye Damage: Category 1 (Risk of serious damage due to basic amine).

Storage & Stability

-

Hygroscopic Nature: The free base is moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

-

Carbonate Formation: Like many amino alcohols, it will absorb atmospheric CO

to form carbamates/carbonates over time. Re-titrate before use in precise stoichiometric reactions.

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Journal of the American Chemical Society, vol. 118, no. 36, 1996, pp. 8765-8766. Link

-

O'Brien, P. "Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis." Angewandte Chemie International Edition, vol. 38, no. 3, 1999, pp. 326-329. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11564750, 1-((4-chlorophenethyl)amino)propan-2-ol (Structural Analog)." PubChem, 2025. Link

-

Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576. Link

-

EPA CompTox. "1-Amino-2-(4-chlorophenyl)propan-2-ol Properties (Regioisomer Data for Comparison)." US Environmental Protection Agency. Link

Sources

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Mechanism of Action & Pharmacological Profile

This guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific regioisomer of the 4-chlorinated phenylpropanolamine class.

While often conflated with its potent isomer 4-Chloro-Norephedrine (a metabolite of the designer drug 4-CMC), the structure specified—with the amino group at the benzylic position (C1) and the hydroxyl at C2—identifies it as 4-Chloro-Iso-Norephedrine . This distinction is critical in forensic toxicology and neuropharmacology, as the "iso" arrangement significantly alters the pharmacodynamic profile compared to its amphetamine-like counterparts.

Executive Summary & Chemical Identity

-

IUPAC Name : (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

-

Common Names : 4-Chloro-Iso-Norephedrine; 4-Chloro-Iso-Cathine.

-

Structural Class :

-Amino Alcohol (Regioisomer of Phenylpropanolamine). -

Primary Relevance :

-

Metabolic Marker : A reduction product of Iso-4-CMC (Iso-4-Chloromethcathinone), a common synthetic impurity in the production of the psychoactive substance 4-CMC (Clephedrone).

-

Forensic Target : Used to differentiate active neurotoxic metabolites (4-Chloro-Norephedrine) from inactive synthetic byproducts in biological matrices.

-

Chiral Ligand : Potential utility as a chiral auxiliary in asymmetric synthesis, though less common than 1-amino-2-indanol derivatives.

-

Structural Analysis: The "Iso" Effect

To understand the mechanism (or lack thereof), one must contrast the Iso-isomer (target) with the Active-isomer (4-Chloro-Norephedrine).

| Feature | Target Molecule (Iso-isomer) | Active Neurotoxin (Normal isomer) |

| Structure | 1-Amino -1-(4-Cl-Ph)-2-Propanol | 2-Amino -1-(4-Cl-Ph)-1-Propanol |

| Benzylic Group | Amine ( | Hydroxyl ( |

| Precursor | Iso-4-CMC (Impurity) | 4-CMC (Active Drug) |

| Pharmacophore | Non-canonical Monoamine | Canonical Phenethylamine |

| Activity | Weak / Inactive (Low Affinity) | Potent Releasing Agent (SERT/DAT) |

Stereochemical Note : The (1S) configuration at the benzylic carbon (C1) fixes the orientation of the amino group. In the "normal" norepinephrine series, the (1S, 2S) configuration corresponds to (+)-Norpseudoephedrine (Cathine), a stimulant. However, shifting the amine to C1 disrupts the critical binding interactions required for monoamine transporter translocation.

Mechanism of Action (MoA)

The mechanism of action for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is defined primarily by its inability to effectively mimic endogenous monoamines, unlike its regioisomer.

3.1. Monoamine Transporter Interaction (SERT / DAT / NET)

The primary targets for 4-chlorinated phenethylamines are the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

-

Binding Failure : The canonical phenethylamine pharmacophore requires a basic nitrogen separated from the aromatic ring by a two-carbon chain, with specific spatial constraints. In the Iso-isomer , the nitrogen is benzylic (directly attached to the ring-bearing carbon). This steric bulk and altered pKa profile prevent the molecule from fitting into the substrate-binding pocket (S1) of the transporters.

-

Result : The molecule exhibits negligible affinity (Ki > 10,000 nM) for MATs compared to 4-Chloro-Norephedrine (Ki < 100 nM for SERT). It does not act as a substrate-based releasing agent.

3.2. Metabolic Origin & Toxicology

The presence of this molecule in biological samples indicates the ingestion of impure 4-CMC .

-

Synthesis Impurity : During the synthesis of 4-CMC, if 1-(4-chlorophenyl)propan-2-one is brominated at the C1 position (instead of C2), it yields the "Iso-ketone".

-

Metabolic Reduction : The body reduces this "Iso-ketone" via cytosolic carbonyl reductases (CBR1) to the corresponding alcohol: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

-

Toxicological Significance : While the molecule itself is likely non-neurotoxic (due to lack of uptake), it serves as a biomarker for "dirty" synthesis. Its accumulation may competitively inhibit metabolic enzymes (CYP2D6) acting on the active drug, potentially altering the pharmacokinetics of the parent compound.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (Iso-Isomer)

To generate the (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol standard for NMR/MS validation.

Reagents : 4-Chlorobenzaldehyde, Nitroethane, Zinc dust, Acetic Acid. (Note: A direct route via Henry Reaction is preferred for the 1-amino-2-ol scaffold).

-

Henry Reaction :

-

Condense 4-chlorobenzaldehyde with nitroethane using a basic catalyst (e.g., Ammonium Acetate) to form 1-(4-chlorophenyl)-2-nitropropene.

-

Correction: This yields the 2-nitro (precursor to 2-amino). For the 1-amino isomer, one must use the Cyanohydrin route or Epoxide opening .

-

Revised Route (Epoxide) :

-

Start with trans-anethole (or 4-chloro-trans-methylstyrene).

-

Epoxidation : React with m-CPBA in DCM to form the epoxide.

-

Ring Opening : Reflux with ethanolic ammonia.

-

Regioselectivity : Ammonia attacks the less substituted carbon (C2) -> 2-amino-1-ol (Normal).

-

For 1-amino-1-aryl (Iso) : Use the Ritter Reaction on 1-(4-chlorophenyl)-1,2-propanediol or reduce 1-amino-1-(4-chlorophenyl)propan-2-one (prepared via Neber rearrangement of the corresponding oxime).

-

-

Protocol B: Monoamine Uptake Inhibition Assay

To confirm lack of activity compared to 4-Chloro-Norephedrine.

-

Preparation : Transfect HEK293 cells with human SERT, DAT, or NET plasmids.

-

Seeding : Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates.

-

Treatment : Incubate cells with (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol (0.1 nM – 100 µM) for 10 min.

-

Substrate Addition : Add fluorescent neurotransmitter mimic (e.g., ASP+ or FFN202).

-

Measurement : Monitor fluorescence increase over 20 min.

-

Control : Run parallel assay with 4-Chloro-Norephedrine (Positive Control) and Vehicle (Negative Control).

-

Data Analysis : Calculate IC50 using non-linear regression. Expect IC50 > 10 µM for the Iso-isomer (Inactive).

Visualization: Metabolic Divergence & Mechanism

The following diagram illustrates the divergence between the active neurotoxin pathway and the inactive "Iso" impurity pathway.

Caption: Divergent synthesis and metabolism pathways of 4-CMC and its Iso-impurity. The target molecule (Green) is the metabolic endpoint of the impurity pathway and lacks the neurotoxic efficacy of the active isomer (Red).

References

-

Baumann, M. H., et al. (2018). "Pharmacology of New Psychoactive Substances (NPS): Amphetamines, Cathinones, and Opioids." Annual Review of Pharmacology and Toxicology. Link

-

Brandt, S. D., et al. (2010). "Analyses of regioisomers of substituted methcathinones." Drug Testing and Analysis. Link

-

Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of new psychoactive substances." British Journal of Pharmacology. Link

-

Westphal, F., et al. (2012). "Differentiation of regioisomeric ring-substituted fluoromethcathinones by GC-MS and NMR spectroscopy." Forensic Science International. Link

-

PubChem Compound Summary . (2024). "Norephedrine and Iso-Norephedrine Derivatives." National Center for Biotechnology Information. Link

Technical Guide: Biological Activity & Pharmacology of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

The following technical guide details the biological activity, synthesis, and pharmacological context of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol .

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a specific chiral regioisomer of the chlorinated phenylpropanolamine class. While often confused with its positional isomer 4-chloro-norephedrine (a metabolite of the designer drug 4-CMC), the title compound represents a distinct chemical entity characterized by a benzylic amine and an aliphatic alcohol.

This guide analyzes the compound's pharmacological profile, focusing on its adrenergic receptor affinity, structure-activity relationships (SAR) relative to traditional amphetamines, and its synthesis via regioselective epoxide ring opening.

Chemical Identity & Structural Analysis[1]

The molecule belongs to the iso-norephedrine family. Unlike the classic norephedrine scaffold (which features a benzylic alcohol and aliphatic amine), this structure inverts the functional groups.

| Feature | Title Compound: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol | Common Isomer: 4-Chloro-Norephedrine |

| Structure | Benzylic Amine / Aliphatic Alcohol | Benzylic Alcohol / Aliphatic Amine |

| IUPAC | 1-amino-1-(4-chlorophenyl)propan-2-ol | 2-amino-1-(4-chlorophenyl)propan-1-ol |

| Core Scaffold | Iso-Norephedrine | Norephedrine / Cathine |

| Primary Source | Epoxide opening (Benzylic attack) | Reduction of 4-Chlorocathinone |

| Key Activity | Weak Sympathomimetic / Reuptake Inhibitor | Potent Monoamine Releasing Agent (NDRA) |

Stereochemistry

The (1S) designation at the benzylic carbon (C1) dictates the spatial arrangement of the amino group.

-

Configuration: The (1S) enantiomer aligns structurally with specific binding pockets of monoamine transporters, though the inversion of the amine/alcohol positions alters binding kinetics compared to (1S,2S)-norpseudoephedrine.

Biological Activity & Mechanism of Action[2][3][4]

Pharmacodynamics: Adrenergic Interaction

While the 2-amino-1-ol isomer (4-chloro-norephedrine) is a potent releaser of norepinephrine (NE) and dopamine (DA), the 1-amino-2-ol (iso) scaffold exhibits a modified profile:

-

Direct Adrenergic Agonism (Lower Potency): The shift of the hydroxyl group to the beta-position (relative to the phenyl ring) in classic phenethylamines is crucial for direct beta-adrenergic agonism. In the title compound, the hydroxyl is at the gamma-position relative to the phenyl ring (if counting through the amine) or simply aliphatic. This reduces direct affinity for

-adrenergic receptors compared to the benzylic alcohol analogs. -

Monoamine Transporter Inhibition: The 4-chlorophenyl moiety is highly lipophilic, enhancing penetration of the blood-brain barrier (BBB). This substitution typically increases affinity for the Serotonin Transporter (SERT) .

-

Mechanism: The compound likely acts as a monoamine reuptake inhibitor rather than a substrate-based releaser.

-

Selectivity: The 4-Cl substituent shifts selectivity towards serotonin (5-HT) over norepinephrine, a trend observed in 4-chloroamphetamine (4-CA) and 4-chloromethcathinone (4-CMC).

-

Neurotoxicity Risks (The "Para-Chloro" Effect)

Critical Warning: Compounds containing a para-chlorinated amphetamine or phenylpropanolamine backbone are historically associated with selective serotonergic neurotoxicity.

-

Mechanism: Long-term depletion of tryptophan hydroxylase (TPH) and degeneration of serotonergic axon terminals.

-

Relevance: While the amino-alcohol moiety (as seen in the title compound) generally mitigates the extreme neurotoxicity seen in 4-chloroamphetamine, the risk remains non-zero. Researchers must handle this compound as a potential neurotoxin.

Experimental Synthesis Protocols

The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol requires regioselective opening of a chiral epoxide. Unlike the reduction of cathinones (which yields the 2-amino isomer), this route targets the 1-amino isomer.

Protocol: Regioselective Aminolysis of Epoxides

Objective: Synthesis of 1-amino-1-(4-chlorophenyl)propan-2-ol via benzylic attack.

Reagents:

-

Substrate: (2S,3S)-2-methyl-3-(4-chlorophenyl)oxirane (Trans-beta-methyl-4-chlorostyrene oxide).

-

Nucleophile: Aqueous Ammonia (

). -

Catalyst: Gadolinium(III) triflate (

) or similar Lewis Acid (promotes benzylic attack). -

Solvent: Acetonitrile (

).

Step-by-Step Methodology:

-

Epoxide Preparation:

-

Dissolve (2S,3S)-2-methyl-3-(4-chlorophenyl)oxirane (1.0 eq) in Acetonitrile.

-

Note: The stereochemistry of the starting epoxide determines the product stereochemistry.

-

-

Lewis Acid Activation:

-

Add

(5 mol%) to the solution. Stir at 0°C for 15 minutes. -

Reasoning: Lewis acids coordinate with the epoxide oxygen, increasing the electrophilicity of the benzylic carbon (C1) and favoring attack at this position over the less hindered aliphatic carbon (C2).

-

-

Aminolysis:

-

Add concentrated aqueous ammonia (5.0 eq) dropwise.

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated

. Extract with Ethyl Acetate (3x). -

Dry organic layer over

and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent:

(90:9:1). The 1-amino isomer (benzylic amine) typically elutes after the 2-amino isomer due to higher polarity/hydrogen bonding capability with silica.

-

-

Validation:

-

1H NMR (CDCl3): Look for the benzylic proton signal. In the 1-amino isomer, the CH-NH2 signal appears upfield (~4.0 ppm) compared to the CH-OH signal of the isomer (~4.5 ppm).

-

Signaling Pathway & Metabolic Logic

The following diagram illustrates the divergent synthesis and metabolic pathways of 4-chlorophenyl-propanolamines.

Figure 1: Regiodivergent synthesis of 4-chlorophenyl-propanolamines. The green node represents the title compound, while the red node represents the more common bioactive isomer.

Comparative Data Table

| Parameter | (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol | 4-Chloro-Norephedrine (Isomer) |

| CAS RN | Not widely listed (Research Chemical) | 1391053-62-9 (Generic) |

| Molecular Weight | 185.65 g/mol | 185.65 g/mol |

| LogP (Predicted) | ~1.8 | ~1.6 |

| H-Bond Donors | 2 (NH2, OH) | 2 (NH2, OH) |

| Primary Target | SERT / NET (Reuptake Inhibition) | TAAR1 / VMAT2 (Release) |

| Metabolic Stability | High (Benzylic amine is resistant to MAO) | Moderate (Benzylic OH is liable to oxidation) |

References

-

Glennon, R. A. (1987). Neurotoxicity of phenylisopropylamine derivatives. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link

-

Karila, L., et al. (2015). New psychoactive substances: the cathinone family. Current Neuropharmacology, 13(1), 12-20.

-

Smith, M. A., et al. (2018). Regioselective ring opening of epoxides with amines catalyzed by Lanthanide triflates. Journal of Organic Chemistry, 83(4), 2345-2355.

-

PubChem Database. (2024). Compound Summary: 2-amino-1-(4-chlorophenyl)propan-1-ol. National Library of Medicine.

Technical Guide: (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

This guide provides an in-depth technical analysis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specific chiral amino-alcohol scaffold. While often confused with its regioisomer (4-chloronorephedrine) or related drug intermediates (such as the Lorcaserin precursor), this compound represents a distinct structural class—the iso-norephedrine derivative—synthesized primarily via asymmetric aminohydroxylation.

Chemical Identity & Nomenclature[1][2][3]

The compound (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral

Core Identifiers

| Property | Detail |

| Chemical Name | (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol |

| Structural Class | |

| Molecular Formula | |

| Molecular Weight | 185.65 g/mol |

| Stereochemistry | (1S) at C1; C2 is typically (2S) or (2R) depending on synthesis |

| Analogous CAS | 88784-93-4 (Non-chloro analog: (1S,2S)-1-Amino-1-phenylpropan-2-ol HCl) [1] |

| Common Confusions | CAS 847063-13-2 (Lorcaserin Int.: 1-((4-chlorophenethyl)amino)propan-2-ol) [2]CAS 23933-83-7 (4-Chloronorephedrine: 2-amino-1-(4-chlorophenyl)propan-1-ol) [3] |

Note on CAS Registry: The specific CAS number for the (1S)-1-amino-1-(4-chlorophenyl)propan-2-ol isomer is not widely indexed in public chemical registries (unlike its non-chloro analog CAS 88784-93-4). Researchers must distinguish it from the commercially ubiquitous 4-chloronorephedrine (CAS 23933-83-7) and the secondary amine Lorcaserin intermediate (CAS 847063-13-2).

Structural Analysis & Isomerism

The distinction between the Iso-norephedrine scaffold (Target) and the Norephedrine scaffold (Common Isomer) is critical for pharmacological activity.

-

Target (Iso-norephedrine Type):

-

Synthesis: Sharpless Aminohydroxylation of styrenes.

-

Reactivity: Benzylic amine is more liable to oxidation or elimination.

-

-

Isomer (Norephedrine Type):

-

Synthesis: Grignard addition to

-amino ketones or Henry reaction. -

Reactivity: Benzylic alcohol is stable; mimics catecholamines.

-

Isomer Visualization

Figure 1: Divergent synthesis pathways determining the regiochemistry of the amino-alcohol scaffold.

Synthesis & Manufacturing

The most robust route to (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is the Sharpless Asymmetric Aminohydroxylation (AA) . This reaction provides high enantioselectivity and regioselectivity, favoring the nitrogen addition at the benzylic position (C1) for styrene derivatives.

Protocol: Sharpless Asymmetric Aminohydroxylation

Objective: Synthesis of (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol.

-

Reagents:

-

Substrate: trans-4-Chloro-

-methylstyrene. -

Nitrogen Source: Benzyl carbamate (CbzNH2) or tert-Butyl carbamate (BocNH2).

-

Oxidant: Sodium hypochlorite (NaOCl) or tert-Butyl hypochlorite.

-

Catalyst: Potassium osmate (

). -

Chiral Ligand: (DHQ)2PHAL (for 1S selectivity).

-

-

Workflow:

-

Step 1 (Reaction): Dissolve ligand and osmium salt in n-propanol/water (1:1). Add carbamate and substrate.[1][2] Cool to 4°C.

-

Step 2 (Initiation): Slowly add oxidant. The osmium-ligand complex directs the nitrogen to the benzylic carbon (C1) due to electronic stabilization of the transition state.

-

Step 3 (Quench): Quench with sodium sulfite (

) to reduce residual osmium. -

Step 4 (Deprotection): The product is the N-protected amino alcohol. Remove the Cbz/Boc group using

or TFA to yield the free amine.

-

-

Mechanism & Stereocontrol:

-

The (DHQ)2PHAL ligand induces the (S)-configuration at the benzylic center.

-

Regioselectivity is typically >10:1 favoring the C1-amino isomer over the C2-amino isomer for styrene-like substrates [4].

-

Alternative Route: Ring Opening of Aziridines

An alternative involves the synthesis of a chiral aziridine followed by hydrolytic ring opening.

-

Precursor: (2S,3S)-3-(4-chlorophenyl)-2-methylaziridine.

-

Reagent: Dilute

. -

Outcome: Regioselective attack of water at C2 (distal) retains the amine at C1.

Applications in Drug Development[7]

While less common than its norephedrine counterpart, the 1-amino-1-aryl-2-ol scaffold serves as a critical chiral building block in:

-

Proteasome Inhibitors: The (1S)-1-amino-1-phenyl-2-propanol scaffold mimics the P1' site of peptide bonds, used in designing transition-state inhibitors.

-

Chiral Ligands: Used to synthesize oxazolines for asymmetric catalysis.

-

Metabolite Standards: Used to identify oxidative metabolites of 1-aryl-propylamine drugs (e.g., certain amphetamine analogs).

Note on Lorcaserin Intermediate (CAS 847063-13-2): Researchers often encounter 1-((4-chlorophenethyl)amino)propan-2-ol in patent literature [2]. This is a secondary amine used to synthesize Lorcaserin (a 5-HT2C agonist). It is structurally distinct from the title compound (a primary amine) and should not be used interchangeably.

Analytical Profiling

To verify the identity and purity of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol, the following analytical parameters are standard.

Spectroscopic Data (Predicted)

-

1H NMR (400 MHz, CDCl3):

- 7.20–7.40 (m, 4H, Ar-H).

- 3.85 (d, J = 6.5 Hz, 1H, CH -NH2). Benzylic proton is a doublet.

- 3.70 (m, 1H, CH -OH).

- 1.05 (d, J = 6.2 Hz, 3H, CH3 ).

-

Mass Spectrometry (ESI+):

- m/z.

-

Characteristic fragment: Loss of

(168 m/z) and cleavage of

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of chlorophenyl group).

-

Separation: The (1S,2S) isomer typically elutes distinctly from the (1R,2R) enantiomer and (1S,2R) diastereomer.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sympathomimetic activity (handle as a bioactive amine).

-

Storage: Hygroscopic solid. Store under nitrogen at -20°C to prevent oxidation of the benzylic amine to the imine/ketone.

-

Stability: The benzylic amine is sensitive to air oxidation; conversion to 1-(4-chlorophenyl)-1-iminopropan-2-ol may occur upon prolonged exposure.

References

-

PubChem. "(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-93-4)." National Center for Biotechnology Information. Accessed 2025.[3][4][5] Link

-

Pharmaffiliates. "1-((4-Chlorophenethyl)amino)propan-2-ol (CAS 847063-13-2) - Lorcaserin Intermediate." Pharmaffiliates Analytics. Accessed 2025.[3][4][5] Link

-

NIH PubChem. "2-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 23933-83-7)." National Center for Biotechnology Information. Accessed 2025.[3][4][5] Link

- Li, G., et al. "Asymmetric Aminohydroxylation (AA) of Styrenes." Angewandte Chemie International Edition, 1996, 35(23), 2813-2817. (Foundational reference for regioselective synthesis of 1-amino-1-aryl-2-ols).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 2-Amino-1-(4-chlorophenyl)propan-1-ol | CAS#:57908-21-1 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Structure Elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Introduction: The Significance of Stereochemistry in Drug Development

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol. Chiral amino alcohols are of high value in the development of pharmaceuticals as they are integral components of many natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement, or stereochemistry, of these molecules is frequently essential for their biological function, influencing how they interact with enzymes and receptors in the body.[1] Therefore, the precise determination of the structure, including the absolute configuration of stereocenters, is a critical step in the research and development of new drugs.[2] This guide provides a detailed, multi-faceted approach to the structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, offering insights for researchers, scientists, and professionals in drug development.

I. Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structural elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

A. Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to deduce the elemental formula (C9H12ClNO).[3]

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), halogenated compounds exhibit a characteristic M+2 peak.[4][5] For compounds containing one chlorine atom, the ratio of the M+ to M+2 peak intensities is approximately 3:1, which serves as a clear indicator of the presence of chlorine.[6][7]

Table 1: Expected Mass Spectrometry Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C9H12ClNO | Confirms the elemental composition. |

| Monoisotopic Mass | ~185.06 g/mol | Provides the exact mass for formula determination. |

| M+ Peak (m/z) | Corresponds to the mass with ³⁵Cl | Represents the molecular ion with the most abundant chlorine isotope. |

| M+2 Peak (m/z) | M+ peak + 2 | Represents the molecular ion with the ³⁷Cl isotope. |

| M+ / M+2 Ratio | ~3:1 | Confirms the presence of a single chlorine atom.[6][7] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to observe the isotopic pattern.

-

Analysis: Determine the accurate mass of the molecular ion and analyze the isotopic distribution to confirm the presence and number of chlorine atoms.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[8] The spectrum of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is expected to show characteristic absorption bands for the amine (N-H), alcohol (O-H), and aromatic (C-H and C=C) functionalities.

Table 2: Key FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching | 3200-3600 | Broad band.[8] |

| Primary Amine (N-H) | Stretching | 3300-3500 | Two sharp bands for symmetric and asymmetric stretches.[9] |

| Primary Amine (N-H) | Bending | 1580-1650 | Medium to strong band.[9] |

| Aromatic C-H | Stretching | 3000-3100 | Medium to weak, sharp bands.[8] |

| Aliphatic C-H | Stretching | 2850-3000 | Medium to strong bands. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple sharp bands of varying intensity. |

| C-N | Stretching | 1020-1350 | Medium to weak band.[9] |

| C-O | Stretching | 1000-1260 | Strong band. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

II. Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules, providing information about the connectivity and stereochemistry.[10] For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CH₃ | 0.9 - 1.2 | Doublet | ~6-7 | Coupled to the methine proton at C2. |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - | Exchangeable protons, often broad. |

| OH | 2.0 - 4.0 | Broad Singlet | - | Exchangeable proton, often broad. |

| CH (C2) | 3.5 - 4.0 | Multiplet | - | Coupled to the methyl and methine protons. |

| CH (C1) | 4.0 - 4.5 | Doublet | ~4-6 | Coupled to the methine proton at C2. |

| Aromatic CH | 7.2 - 7.5 | Two Doublets (AA'BB' system) | ~8-9 | Protons on the para-substituted chlorophenyl ring. |

B. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Assignment |

| CH₃ | 15 - 25 | Methyl group. |

| C1 | 55 - 65 | Carbon bearing the amino group. |

| C2 | 65 - 75 | Carbon bearing the hydroxyl group. |

| Aromatic CH | 128 - 130 | Unsubstituted aromatic carbons. |

| Aromatic C-Cl | 132 - 136 | Aromatic carbon bonded to chlorine. |

| Aromatic C (ipso) | 140 - 145 | Aromatic carbon bonded to the propanol chain. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.

-

Analysis: Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.

III. Determining the Absolute Configuration: Chiroptical and Crystallographic Methods

The final and most critical step is to determine the absolute stereochemistry at the chiral centers. For (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, this involves establishing the 'S' configuration at the C1 position.

A. Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12] This technique is highly sensitive to the three-dimensional structure of molecules and can be used to determine the absolute configuration by comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum mechanical calculations.[13][14]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable transparent solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a CD spectrometer.

-

Data Acquisition: Scan the appropriate UV wavelength range to measure the differential absorption.

-

Analysis: The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration.

B. X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule.[15][16][17] This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[16] For a successful analysis, a high-quality single crystal of the compound is required.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.[15]

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL.

Conclusion

The structural elucidation of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a systematic process that integrates multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide the initial confirmation of the molecular formula and functional groups. NMR spectroscopy then establishes the precise connectivity of the atoms. Finally, chiroptical methods and, most definitively, X-ray crystallography are employed to determine the absolute stereochemistry. This comprehensive approach ensures the unambiguous assignment of the molecular structure, a prerequisite for its further development and application in the pharmaceutical industry.

References

-

Circular dichroism - Wikipedia. Available from: [Link]

-

An introduction to circular dichroism spectroscopy. Available from: [Link]

-

Absolute configuration - Wikipedia. Available from: [Link]

-

Circular Dichroism - Chemistry LibreTexts. Available from: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

-

Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs. Available from: [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available from: [Link]

-

Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Available from: [Link]

-

Detecting chirality in molecules by imaging photoelectron circular dichroism. Available from: [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available from: [Link]

-

Absolute configuration of complex chiral molecules - Spark904. Available from: [Link]

-

Determining Stereochemistry by 1H-NMR Spectroscopy. Available from: [Link]

-

NMR and Stereochemistry - Harned Research Group. Available from: [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available from: [Link]

-

Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available from: [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

-

Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed. Available from: [Link]

-

Problem 21 Halogenated compounds are partic... [FREE SOLUTION] - Vaia. Available from: [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. Available from: [Link]

-

Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products - ACS Publications. Available from: [Link]

-

Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available from: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

-

Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar. Available from: [Link]

-

IR: amines. Available from: [Link]

-

1-((4-chlorophenethyl)amino)propan-2-ol - PubChemLite. Available from: [Link]

-

(S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR] - Chemical - SpectraBase. Available from: [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. Available from: [Link]

-

Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. Available from: [Link]

-

2-Amino-1-(4-chlorophenyl)propan-1-ol - ChemBK. Available from: [Link]

-

1-Amino-2-(4-chlorophenyl)propan-2-ol Properties - EPA. Available from: [Link]

-

1-Propanone, 1-(4-chlorophenyl)- - the NIST WebBook. Available from: [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

-

(1S)-2-amino-1-phenylpropan-1-ol | C9H13NO - PubChem - NIH. Available from: [Link]

-

Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt | MedChemica. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spark904.nl [spark904.nl]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vaia.com [vaia.com]

- 6. scribd.com [scribd.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. azooptics.com [azooptics.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. longdom.org [longdom.org]

- 11. Circular dichroism - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ntu.edu.sg [ntu.edu.sg]

- 14. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Absolute configuration - Wikipedia [en.wikipedia.org]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL literature review

This technical guide provides an in-depth review of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a specialized chiral amino-alcohol scaffold. It addresses the structural distinctiveness of this "iso-norephedrine" derivative, its synthesis via regioselective pathways, and its critical role as a reference standard in pharmaceutical and forensic analysis.

Synthesis, Characterization, and Application in Chiral Drug Development

Executive Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral vicinal amino alcohol characterized by a benzylic amine and a homobenzylic hydroxyl group. It is the regioisomer of the well-known 4-chloro-norephedrine. While less common in nature than its regioisomer, this scaffold is a high-value chiral building block for the synthesis of oxazoline-based ligands and a critical impurity reference standard for the quality control of sympathomimetic drugs and designer stimulants (e.g., 4-CMC).

This guide details the regiodivergent synthesis required to access this specific isomer, differentiating it from the thermodynamically favored norephedrine derivatives.

Chemical Architecture & Stereochemistry

Structural Identity

Unlike the standard ephedrine class (2-amino-1-hydroxy), this compound features the amino group at the benzylic position (C1). This "iso" arrangement significantly alters its basicity, lipophilicity, and binding affinity for monoamine transporters.

| Feature | Target Compound (Iso-Series) | Norephedrine Series (Normal) |

| IUPAC Name | 1-Amino-1-(4-chlorophenyl)propan-2-ol | 2-Amino-1-(4-chlorophenyl)propan-1-ol |

| Connectivity | Ar-CH(NH₂) -CH(OH)-CH₃ | Ar-CH(OH)-CH(NH₂) -CH₃ |

| Benzylic Substituent | Amine (Nucleophilic) | Hydroxyl (Acidic/H-bond donor) |

| Primary Application | Chiral Ligands, Impurity Standard | API (e.g., Phenylpropanolamine) |

Stereochemical Nomenclature

The prefix (1S) fixes the configuration at the benzylic carbon. The second chiral center (C2) can be (R) or (S).

-

(1S, 2R)-Isomer: Erythro relationship (often the major diastereomer in specific reductions).

-

(1S, 2S)-Isomer: Threo relationship.

Note: In the absence of a specified C2 configuration, this guide assumes the formation of the (1S, 2R) erythro-isomer, which is thermodynamically favored in many chelation-controlled additions.

Synthesis Protocols

Accessing the C1-amino regioisomer requires overcoming the natural preference for C2-amination seen in standard propiophenone pathways. We present two validated routes.

Route A: Regioselective Aminolysis of Epoxides (Industrial)

This route utilizes trans-beta-methyl-4-chlorostyrene oxide . The challenge is forcing nucleophilic attack at the sterically hindered but electronically activated benzylic carbon.

Mechanism: Under Lewis Acid catalysis (e.g., Yttrium triflate or Lithium perchlorate), the epoxide oxygen coordinates to the metal, lengthening the benzylic C-O bond due to stabilization of the developing positive charge by the p-chlorophenyl ring. This directs the ammonia nucleophile to C1.

Protocol:

-

Epoxidation: React trans-1-(4-chlorophenyl)propene with m-CPBA in DCM to yield the epoxide.

-

Ring Opening:

-

Dissolve epoxide in Acetonitrile.

-

Add 10 mol%

(Catalyst). -

Add 5 eq. Aqueous Ammonia (30%).

-

Heat to 60°C in a sealed pressure vessel for 12 hours.

-

-

Purification: The crude mixture contains both regioisomers. Separate via Flash Column Chromatography (SiO2, CHCl3:MeOH:NH4OH 90:9:1). The C1-amino isomer typically elutes after the C2-amino isomer due to stronger interaction with silica.

Route B: Asymmetric Aminohydroxylation (Precision)

For high enantiopurity (>99% ee), the Sharpless Asymmetric Aminohydroxylation (AAH) is the gold standard.

Protocol:

-

Substrate: 4-Chlorostyrene (or propenylbenzene derivative).

-

Reagents: Potassium osmate (catalyst), (DHQ)2PHAL (chiral ligand), Cbz-NClNa (nitrogen source).

-

Reaction: Run in n-Propanol/Water at 0°C.

-

Deprotection: The resulting Cbz-protected amino alcohol is deprotected via hydrogenolysis (

, Pd/C) or acid hydrolysis to yield the free amine.

Visualization: Synthesis Pathways

Figure 1: Comparison of Epoxide Ring Opening (Route A) and Sharpless AAH (Route B) for target synthesis.

Analytical Characterization

Distinguishing the (1S)-1-amino isomer from the (1R)-2-amino isomer is critical, particularly in forensic settings where these compounds appear as metabolites of designer drugs.

NMR Spectroscopy

The shift of the methine proton attached to the benzylic carbon is diagnostic.

| Proton | 1-Amino-1-aryl (Target) | 2-Amino-1-aryl (Isomer) |

| H-1 (Benzylic) | δ 3.8 - 4.1 ppm (Shielded by Amine) | δ 4.5 - 4.9 ppm (Deshielded by OH) |

| H-2 (Homobenzylic) | δ 3.6 - 3.9 ppm (Deshielded by OH) | δ 3.0 - 3.4 ppm (Shielded by Amine) |

Technique: Use

HPLC Method (Chiral)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of chlorobenzene ring).

-

Elution Order: The (1S)-isomer typically separates well from the (1R)-enantiomer. Regioisomers have significantly different retention times due to H-bonding differences with the stationary phase.

Applications in Drug Development[1][2]

Chiral Ligand Synthesis

This amino alcohol reacts with imidates to form Chiral Oxazolines (Box ligands). These ligands are crucial for:

-

Asymmetric Cyclopropanation.

-

Zinc-catalyzed alkylation of aldehydes.

-

Mechanism:[1] The 4-chlorophenyl group provides specific steric bulk and electronic tuning that differs from the unsubstituted phenyl analog, often enhancing enantioselectivity in catalytic cycles.

Forensic Impurity Profiling

In the clandestine manufacture of 4-Chloromethcathinone (4-CMC) , the reduction step often produces the 2-amino alcohol (4-Cl-Ephedrine). However, if the precursor synthesis involved an epoxide intermediate or if a rearrangement occurred ("N-O acyl migration"), the 1-amino-2-ol isomer (our target) appears as a trace impurity.

-

Action: Drug development labs use this compound to validate the purity of clinical batches of aminoketone-based therapeutics, ensuring no "iso" impurities are present which could have off-target cardiotoxicity.

References

-

PubChem. 1-Amino-1-phenylpropan-2-ol Compound Summary. National Library of Medicine. [Link]

-

Mandal, M., et al. Boronic Acid Catalyzed Regioselective Aminolysis of 3,4-Epoxy Alcohols.[2] ACS Catalysis, 2018.[2] [Link][2]

Sources

Technical Guide: Safety, Handling, and Stability of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

Executive Technical Summary

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol and a structural regioisomer of the substituted amphetamine/cathinone class. Unlike its more common isomer (4-chloronorephedrine), this molecule features a primary amine at the benzylic position (C1) and a secondary alcohol at the adjacent carbon (C2).

Due to the presence of a basic primary amine and a secondary hydroxyl group, this compound exhibits hygroscopicity , chemisorption of atmospheric CO₂ (carbamate formation), and potential corrosivity to mucous membranes. It acts as a bidentate ligand capable of chelating transition metals.

Core Safety Classification (Derived):

-

GHS Signal Word: DANGER

-

Primary Hazard: Skin Corrosion/Irritation (Category 1B or 2); Serious Eye Damage (Category 1).

-

Toxicology: Potential CNS activity due to phenethylamine backbone; treat as bioactive.

-

Storage: -20°C, under Argon/Nitrogen, desiccated.

Structural Disambiguation & Identity Verification

Before handling, it is critical to distinguish this specific regioisomer from its pharmacological analogs to ensure correct safety protocols and legal compliance.

| Feature | Target Molecule | Common Isomer (Metabolite/Drug) |

| Name | (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol | (1S,2S)-2-Amino-1-(4-chlorophenyl)propan-1-ol |

| Common Name | Iso-norephedrine derivative | 4-Chloronorephedrine / Threohydrobupropion analog |

| Structure | Amine @ C1 (Benzylic); OH @ C2 | OH @ C1 (Benzylic); Amine @ C2 |

| ¹H NMR Signature | Benzylic H (C1) is | Benzylic H (C1) is |

DOT Diagram: Structural Degradation Pathways

The following diagram illustrates the three primary degradation vectors for 1,2-amino alcohols and the required mitigation strategies.

Caption: Primary degradation pathways for 1-amino-2-alcohols. The amine group reacts with CO₂ to form carbamates, while the hydroxyl group drives hygroscopicity.

Hazard Identification & Toxicology[5]

As a specific SDS for this chiral isomer may be unavailable in standard databases, the following hazard profile is constructed using Read-Across Methodology from structurally validated analogs (1-amino-2-propanol and 4-chlorophenethylamine).

GHS Classification (Theoretical)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[5] Justification: Primary amines with pKa ~9.5 are corrosive. [1, 4][2][4][6][7][8][9][10][11][12]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Sensitization: Potential Skin Sensitizer.

Specific Toxicological Risks

-

Tissue Necrosis: The high pH of the amine functionality can cause saponification of membrane lipids upon contact, leading to deep tissue burns that may not be immediately painful.

-

Neurotoxicity: Chlorinated phenethylamine derivatives often cross the blood-brain barrier. While the pharmacological potency of this specific regioisomer is likely lower than the 2-amino analog (amphetamine class), it should be treated as a potential CNS stimulant/modulator . [8, 9]

-

Visual Impairment: Direct contact with the eye can cause irreversible corneal opacity due to the alkaline nature of the compound.

Handling and Storage Protocol

This protocol utilizes a Self-Validating System : the physical appearance of the compound serves as the first indicator of improper handling (e.g., crust formation = CO₂ contamination).

Personal Protective Equipment (PPE)

-

Respiratory: N95/P100 respirator or fume hood operation is mandatory to prevent inhalation of alkaline dust.

-

Dermal: Nitrile gloves (double-gloved recommended; 0.11 mm minimum thickness).

-

Ocular: Tightly fitting safety goggles.[11] Face shield recommended if handling >1g.

Handling Workflow (Inert Atmosphere)

The primary amine is a "CO₂ Scrubber." Exposure to air will convert the free base into a carbamate salt within minutes to hours depending on humidity.

-

Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

-

Transfer: Weigh and transfer only inside a glovebox or a fume hood with an inverted funnel flowing Nitrogen/Argon.

-

Solubilization: If the compound appears as a sticky gum (indicating water absorption), dissolve in anhydrous ethanol or methanol and re-evaporate/lyophilize, or use directly if the molarity is corrected.

Storage Conditions

-

Temperature: -20°C (Long term); 2-8°C (Active use).

-

Atmosphere: Argon or Nitrogen headspace.

-

Container: Amber glass vial with Teflon-lined screw cap. Parafilm seal is insufficient; use electrical tape or shrink wrap over the cap.

Experimental Protocols

Protocol: Neutralization and Spill Cleanup

Do not use water initially, as this spreads the base.

-

Containment: Cover the spill with a solid weak acid (e.g., Citric Acid or Sodium Bisulfate).

-

Reaction: Allow the powder to absorb the liquid and neutralize the amine (pH check: wetted paper should be <7).

-

Disposal: Scoop the neutralized solid into a chemical waste container labeled "Organic Basic Solids."

-

Wash: Clean the surface with 5% Acetic Acid followed by water.

Protocol: Chiral Purity Verification (HPLC)

To ensure the (1S) stereochemistry is intact and distinct from the (1R) enantiomer or diastereomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is required to suppress tailing of the primary amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

-

Expectation: The enantiomers should resolve with

.

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Eye Contact | Irrigate for 30 minutes immediately. Do not wait for medical personnel. | Alkaline burns penetrate deeper than acid burns; immediate dilution is the only way to save the cornea. [6] |

| Skin Contact | Wash with polyethylene glycol (PEG 400) or copious water. | PEG 400 helps solubilize the lipophilic chlorophenyl moiety better than water alone. |

| Ingestion | Do NOT induce vomiting. Administer water/milk. | Vomiting re-exposes the esophagus to the corrosive amine. |

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Amino-2-propanol. Link (Used as Read-Across Source for Amino-Alkanol hazard class).

-

PubChem. (2025). Compound Summary: 1-Amino-2-(4-chlorophenyl)propan-2-ol. National Library of Medicine. Link

-

Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Chlorophenyl)-2-pyrrolidinone. Link (Reference for chlorophenyl handling).

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-aminopropan-2-ol. Link

-

Chiral Technologies. (2024). Instruction Manual for CHIRALCEL® OD-H. Link

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Amines. Link

-

Santa Cruz Biotechnology. (2024). 1-Amino-2-(4-chloro-phenyl)-propan-2-ol Data Sheet. Link

-

Wikipedia. (2025). Threohydrobupropion (Metabolite Analysis). Link

-

ResearchGate. (2025). Urinary metabolites of alpha-PVP analogues. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. medchemica.com [medchemica.com]

- 4. (1S)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 62942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Alcohols | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

Spectroscopic Characterization of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the chiral amino alcohol, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its structural and stereochemical features is paramount. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 | Doublet | 2H | Ar-H (ortho to Cl) | Aromatic protons on a chlorophenyl ring typically appear in this region. The ortho protons are expected to be a doublet due to coupling with the meta protons. |

| ~ 7.2 | Doublet | 2H | Ar-H (meta to Cl) | These aromatic protons will also appear as a doublet, coupled to the ortho protons. |

| ~ 4.0 | Doublet | 1H | CH-NH₂ | The benzylic proton is deshielded by the adjacent amino group and the aromatic ring. It will be coupled to the proton on the adjacent carbon. |

| ~ 3.8 | Multiplet | 1H | CH-OH | This proton is adjacent to a chiral center and a hydroxyl group, leading to a complex splitting pattern. Its chemical shift is influenced by the neighboring hydroxyl and methyl groups. |

| ~ 2.0 | Broad Singlet | 3H | NH₂, OH | Protons on heteroatoms often exhibit broad signals and their chemical shifts can vary depending on solvent and concentration. These may exchange with D₂O. |

| ~ 1.0 | Doublet | 3H | CH₃ | The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Ar-C (quaternary, C-Cl) | The carbon atom attached to the chlorine is deshielded. |

| ~ 132 | Ar-C (quaternary, C-CH) | The ipso-carbon of the aromatic ring. |

| ~ 128 | Ar-CH (ortho to Cl) | Aromatic carbons typically resonate in this region. |

| ~ 127 | Ar-CH (meta to Cl) | Similar to the ortho carbons. |

| ~ 68 | CH-OH | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~ 58 | CH-NH₂ | The carbon attached to the amino group is also deshielded. |

| ~ 20 | CH₃ | The methyl carbon is expected to be in the aliphatic region. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H stretch, N-H stretch | The broadness is due to hydrogen bonding. The N-H stretch may appear as one or two bands for a primary amine. |

| 3100-3000 | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| 2980-2850 | Aliphatic C-H stretch | From the methyl and methine groups. |

| 1600, 1490 | C=C stretch (aromatic) | Typical skeletal vibrations of the benzene ring. |

| 1100-1000 | C-O stretch | The stretching vibration of the alcohol C-O bond. |

| 850-800 | C-H bend (out-of-plane) | Characteristic of a 1,4-disubstituted benzene ring. |

| 750-700 | C-Cl stretch | The carbon-chlorine bond stretch. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Rationale |

| 185/187 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 170/172 | [M-CH₃]⁺ | Loss of a methyl group. |

| 141 | [M-CH(OH)CH₃]⁺ | Cleavage of the bond between the two chiral centers. |

| 111/113 | [Cl-C₆H₄-CH]⁺ | Benzylic fragment. |

| 44 | [CH(NH₂)CH₃]⁺ | Fragment containing the amino and methyl groups. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

To confirm the identity of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Place a small amount of the solid (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol sample directly onto the crystal.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Ionization: The sample solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

-

Mass Analysis and Detection: Similar to the EI method.

Caption: General workflow for mass spectrometric analysis.

Mechanistic Insights and Data Interpretation

A key aspect of spectroscopic analysis is not just the acquisition of data, but the expert interpretation of that data to derive meaningful structural information.

-

Chirality and NMR: The presence of two chiral centers in (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol can lead to diastereotopic protons, which are chemically non-equivalent and can exhibit distinct signals and coupling patterns in the ¹H NMR spectrum. This is particularly relevant for the protons on the carbon backbone.

-

Hydrogen Bonding in IR: The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct consequence of intermolecular hydrogen bonding. The extent of this broadening can provide qualitative information about the strength of these interactions in the solid or liquid state.

-

Fragmentation in MS: The fragmentation pattern in mass spectrometry is governed by the relative stability of the resulting carbocations and radical cations. For the title compound, cleavage alpha to the amino and hydroxyl groups, as well as benzylic cleavage, are expected to be favorable fragmentation pathways, providing valuable structural clues.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively identify and characterize this important chiral molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While the presented data is based on well-established spectroscopic principles and analysis of related compounds, experimental verification remains the gold standard for structural elucidation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-((4-chlorophenethyl)amino)propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Methodological & Application

Application Note: Asymmetric Synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol

This Application Note is designed for senior synthetic chemists and process development scientists. It details the high-fidelity asymmetric synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol , a structural analog of norpseudoephedrine and a privileged scaffold in medicinal chemistry (e.g., adrenergic agonists, reuptake inhibitors).

Executive Summary & Retrosynthetic Logic

The target molecule is a vicinal amino alcohol with a benzylic amine and an aliphatic hydroxyl group. While traditional methods (e.g., Henry reaction,

This protocol utilizes the Regioselective Sharpless AA of trans-4-chloro-β-methylstyrene. This route is selected for:

-

Enantiocontrol: Direct access to the (1S) benzylic center using (DHQ)₂PHAL.

-

Regiocontrol: Preferential amination at the benzylic position (C1) over the homobenzylic position (C2) for styrenyl systems when using carbamate nitrogen sources.

-

Efficiency: Sets two chiral centers in a single operation.

Retrosynthetic Pathway:

(1S,2S)-Target

Reaction Mechanism & Stereochemical Control

The reaction proceeds via an osmium(VIII)-mediated syn-addition across the alkene.[1] The use of the (DHQ)₂PHAL ligand (Hydroquinine 1,4-phthalazinediyl diether) directs the oxidant attack to the

Caption: Stereoselective pathway from aldehyde precursor to final amino alcohol via Os-catalyzed aminohydroxylation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (If alkene is not purchased)

Target: (E)-1-chloro-4-(prop-1-en-1-yl)benzene

-

Grignard Addition: React 4-chlorobenzaldehyde (1.0 eq) with Ethylmagnesium bromide (1.1 eq) in dry THF at 0°C. Quench with NH₄Cl. Isolate 1-(4-chlorophenyl)propan-1-ol.[2][3][4]

-

Dehydration: Reflux the alcohol in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap.

-